molecular formula C25H33ClN2O3 B563568 tert-Butyl Cetirizine-d8 CAS No. 1189466-71-4

tert-Butyl Cetirizine-d8

Cat. No.: B563568
CAS No.: 1189466-71-4
M. Wt: 453.049
InChI Key: CRBIKYGPQWQMAG-DBVREXLBSA-N
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Description

tert-Butyl Cetirizine-d8: is a deuterated form of the antihistamine drug cetirizine. It is a potent and selective antagonist of the histamine H1 receptor, which is responsible for allergic reactions. This compound is used in medical research for drug development and clinical trials, as well as in environmental and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl Cetirizine-d8 involves the incorporation of deuterium atoms into the cetirizine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the cetirizine molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is crucial in achieving efficient deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl Cetirizine-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl Cetirizine-d8 has a wide range of scientific research applications, including:

    Chemistry: Used as a labeled compound in various chemical studies to track reaction pathways and mechanisms.

    Biology: Employed in biological research to study the effects of deuterium incorporation on biological systems.

    Medicine: Utilized in drug development and clinical trials to investigate the pharmacokinetics and pharmacodynamics of deuterated drugs.

    Industry: Applied in environmental and industrial research to study the behavior of deuterated compounds in different environments

Mechanism of Action

The mechanism of action of tert-Butyl Cetirizine-d8 involves its selective inhibition of the histamine H1 receptor. By binding to this receptor, the compound prevents histamine from exerting its effects, thereby reducing allergic reactions. The molecular targets include the histamine H1 receptor, and the pathways involved are related to the inhibition of histamine-mediated signaling .

Comparison with Similar Compounds

    Cetirizine: The non-deuterated form of the compound, commonly used as an antihistamine.

    Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties.

    Hydroxyzine: A precursor to cetirizine, also used as an antihistamine

Uniqueness: tert-Butyl Cetirizine-d8 is unique due to the incorporation of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it particularly valuable in research settings where tracking and studying the behavior of the compound is essential .

Properties

IUPAC Name

tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/i13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBIKYGPQWQMAG-DBVREXLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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